8-Hydroxyadenine

Description

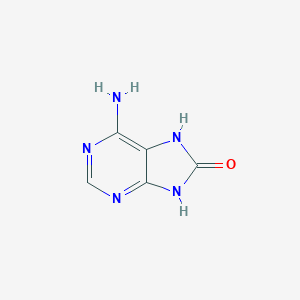

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-7,9-dihydropurin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O/c6-3-2-4(8-1-7-3)10-5(11)9-2/h1H,(H4,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGKBRPAAQSHTED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)NC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175390 | |

| Record name | 8-Hydroxyadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 8-Hydroxyadenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000542 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21149-26-8 | |

| Record name | 8-Hydroxyadenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21149-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxyadenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021149268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxyadenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Hydroxyadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Hydroxyadenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000542 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

8-Hydroxyadenine: A Comprehensive Technical Guide on its Discovery, Biological Significance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyadenine (8-oxoA), also known as 7,8-dihydro-8-oxoadenine, is a significant product of oxidative DNA damage, arising from the attack of reactive oxygen species (ROS) on adenine residues within the genome. Its presence in DNA is a critical biomarker of oxidative stress and has been implicated in a range of pathological conditions, including carcinogenesis and neurodegenerative diseases. This technical guide provides an in-depth exploration of the discovery and historical context of 8-oxoA, its mutagenic consequences, the cellular mechanisms for its repair, and detailed protocols for its analysis.

Discovery and Historical Context

The discovery of 8-oxoA is intrinsically linked to the broader field of oxidative DNA damage research, which gained significant momentum in the latter half of the 20th century.

-

Early Observations of Oxidative Damage: The story of 8-oxoA begins with early investigations into the effects of ionizing radiation on DNA. It was established that γ-irradiation of aqueous DNA solutions generated hydroxyl radicals (•OH), highly reactive species capable of modifying DNA bases.[1]

-

Identification of this compound: In the 1980s, researchers began to identify the specific products of these reactions. Through techniques like gas chromatography-mass spectrometry (GC-MS), this compound was identified as one of the lesions formed when DNA is exposed to γ-rays.[1]

-

Biological Relevance: The discovery of 8-oxoA in irradiated DNA was a crucial first step. Subsequent studies in the late 1980s and early 1990s confirmed its presence in cellular DNA, including in neoplastic liver tissue of fish and human cancerous tissues, solidifying its biological relevance.[1] This established 8-oxoA not just as a product of in vitro radiation damage, but as an endogenous lesion present in living organisms.

-

Mutagenic Potential: A pivotal moment in 8-oxoA research was the 1995 study by Kamiya et al., which demonstrated its mutagenic potential in mammalian cells. This study revealed that 8-oxoA induces A→G and A→C transversions, providing a direct link between this specific oxidative lesion and genetic mutations that can contribute to cancer.[2]

Formation and Mutagenic Consequences

8-oxoA is primarily formed by the attack of hydroxyl radicals at the C8 position of adenine. This seemingly minor modification has significant consequences for the integrity of the genetic code.

Mechanism of Formation

The formation of 8-oxoA is a direct consequence of oxidative stress. The highly reactive hydroxyl radical (•OH) attacks the C8 position of the adenine base, leading to the formation of an this compound radical intermediate, which is then oxidized to form the stable 8-oxoA lesion.

Tautomerism and Mutagenic Base Pairing

The mutagenicity of 8-oxoA stems from its ability to exist in different tautomeric forms, the predominant being the 8-keto form. This tautomer can mispair with guanine during DNA replication, leading to the incorporation of dGTP opposite the 8-oxoA lesion. If this mispair is not corrected, a subsequent round of replication will result in an A•T to C•G transversion. Similarly, mispairing with cytosine can lead to A•T to G•C transversions.

Cellular Repair Mechanisms

Cells have evolved sophisticated DNA repair pathways to counteract the deleterious effects of lesions like 8-oxoA. The primary defense against 8-oxoA is the Base Excision Repair (BER) pathway.

The Base Excision Repair Pathway for this compound

The BER pathway for 8-oxoA involves a series of enzymatic steps:

-

Recognition and Excision: The process is initiated by a DNA glycosylase that specifically recognizes the 8-oxoA lesion. While the precise set of glycosylases responsible for 8-oxoA repair is still under investigation, enzymes such as Nei-like DNA glycosylase 1 (NEIL1) and N-methylpurine DNA glycosylase (MPG) have been implicated.[3][4] The glycosylase cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site.

-

AP Site Incision: An AP endonuclease, such as APE1, recognizes the AP site and incises the phosphodiester backbone 5' to the lesion, creating a single-strand break with a 3'-hydroxyl and a 5'-deoxyribose phosphate (dRP) terminus.

-

dRP Removal and DNA Synthesis: DNA polymerase β (Pol β) removes the 5'-dRP moiety and fills the single-nucleotide gap by incorporating the correct nucleotide (dAMP).

-

Ligation: DNA ligase III, in complex with XRCC1, seals the nick in the DNA backbone, restoring the integrity of the DNA strand.

Role of DNA Damage Response Signaling

While BER is the direct repair pathway, the presence of 8-oxoA can also trigger broader DNA damage response (DDR) signaling pathways, although this is less well-characterized than for bulky adducts or double-strand breaks. Key DDR proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are master regulators of the cellular response to DNA damage.[5][6] While their primary activators are double-strand breaks and stalled replication forks, respectively, they can be indirectly activated by the processing of base lesions. Poly(ADP-ribose) polymerase (PARP) also plays a role in BER by detecting DNA strand breaks and recruiting repair factors.[7][8]

Quantitative Data

The levels of 8-oxoA in DNA are a key indicator of oxidative stress. While generally less abundant than 8-hydroxyguanine (8-oxoG), its levels can be significantly elevated in pathological conditions.

| Tissue Type | Condition | 8-oxoA Level (lesions per 10^6 bases) | Reference |

| Various Human Tissues | Normal | 0.1 - 0.5 (estimated 10-50% of 8-oxoG) | [9] |

| Human Cancerous Tissues | Cancer | Ratio to 8-oxoG can reach 1:1 | [9] |

| Human Lung Tissue | Lung Cancer | Significantly increased compared to non-cancer controls | [2] |

| Human Brain Tumors | High-grade gliomas | Increased levels of oxidative DNA damage markers | [10] |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound.

Quantification of this compound in DNA by HPLC-ECD

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a sensitive method for quantifying 8-oxoA in DNA.

Materials:

-

DNA extraction kit

-

Nuclease P1

-

Alkaline phosphatase

-

HPLC system with an electrochemical detector

-

C18 reverse-phase HPLC column

-

Mobile phase: 50 mM sodium acetate, pH 5.2, with 5% methanol

-

8-oxo-dG and 8-oxo-dA standards

Protocol:

-

DNA Isolation: Isolate genomic DNA from tissue or cell samples using a commercial DNA extraction kit, ensuring minimal oxidative damage during the process. DNA purity should be confirmed by measuring the A260/A280 ratio (should be 1.8-2.0).[11]

-

DNA Hydrolysis:

-

Digest 50-100 µg of DNA with 10 units of nuclease P1 in 10 mM sodium acetate, pH 5.2, at 37°C for 1 hour.

-

Add 1/10 volume of 1 M Tris-HCl, pH 7.4, and 5 units of alkaline phosphatase. Incubate at 37°C for 1 hour to dephosphorylate the nucleosides.

-

-

HPLC-ECD Analysis:

-

Centrifuge the hydrolyzed DNA sample at 10,000 x g for 5 minutes to pellet any undigested material.

-

Inject 20-50 µL of the supernatant onto the C18 column.

-

Elute the nucleosides with the mobile phase at a flow rate of 1.0 mL/min.

-

Detect the eluting nucleosides using an electrochemical detector set at an oxidizing potential of +0.6 V.

-

-

Quantification:

-

Identify the 8-oxo-dA peak by comparing its retention time to that of the 8-oxo-dA standard.

-

Quantify the amount of 8-oxo-dA by integrating the peak area and comparing it to a standard curve generated with known concentrations of the 8-oxo-dA standard.

-

Normalize the amount of 8-oxo-dA to the total amount of deoxyadenosine in the sample, which can be determined from a parallel UV chromatogram.

-

Synthesis of Oligonucleotides Containing this compound

Solid-phase phosphoramidite chemistry is used to synthesize oligonucleotides containing site-specific modifications like 8-oxoA.[6][12]

Materials:

-

DNA synthesizer

-

Controlled pore glass (CPG) solid support

-

Standard DNA phosphoramidites (dA, dC, dG, T)

-

8-oxoA phosphoramidite

-

Activator (e.g., tetrazole)

-

Capping reagents

-

Oxidizing agent (e.g., iodine solution)

-

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

Protocol:

-

Preparation: The 8-oxoA phosphoramidite is synthesized from 8-bromo-2'-deoxyadenosine. This involves protection of the exocyclic amino group and the 5'-hydroxyl group, followed by phosphitylation of the 3'-hydroxyl group.

-

Automated DNA Synthesis:

-

The synthesis is performed on an automated DNA synthesizer in the 3' to 5' direction.

-

Detritylation: The 5'-DMT protecting group of the nucleotide attached to the solid support is removed with an acid wash.

-

Coupling: The 8-oxoA phosphoramidite (or a standard phosphoramidite) is activated with tetrazole and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

-

These four steps are repeated for each nucleotide in the desired sequence.

-

-

Cleavage and Deprotection:

-

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support using concentrated ammonium hydroxide.

-

The same solution is used to remove the protecting groups from the phosphate backbone and the nucleobases by heating at 55°C for 8-16 hours.

-

-

Purification: The crude oligonucleotide is purified by reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

In Vitro DNA Replication Assay

This assay is used to determine the frequency and types of mutations induced by 8-oxoA during DNA synthesis.[13]

Materials:

-

Single-stranded DNA template containing a site-specific 8-oxoA

-

5'-radiolabeled primer

-

DNA polymerase (e.g., Klenow fragment, DNA polymerase β)

-

dNTPs (dATP, dCTP, dGTP, dTTP)

-

Reaction buffer

-

Denaturing polyacrylamide gel

Protocol:

-

Template-Primer Annealing: Anneal the 5'-radiolabeled primer to the single-stranded DNA template containing 8-oxoA by heating to 90°C and slowly cooling to room temperature.

-

Primer Extension Reaction:

-

Set up the reaction mixture containing the annealed template-primer, DNA polymerase, dNTPs, and reaction buffer.

-

To determine which nucleotide is incorporated opposite 8-oxoA, reactions can be performed with all four dNTPs or with individual dNTPs.

-

Incubate the reaction at the optimal temperature for the DNA polymerase (e.g., 37°C).

-

-

Gel Electrophoresis:

-

Stop the reactions by adding a loading buffer containing formamide.

-

Denature the DNA by heating to 95°C for 5 minutes.

-

Separate the reaction products on a denaturing polyacrylamide gel.

-

-

Analysis:

-

Visualize the radiolabeled DNA fragments using a phosphorimager.

-

The size of the extended primer indicates which nucleotide was incorporated opposite the 8-oxoA lesion and whether the polymerase was able to bypass the lesion.

-

Conclusion

This compound is a critical player in the landscape of oxidative DNA damage. Its discovery and characterization have provided valuable insights into the mechanisms of mutagenesis and carcinogenesis. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the biological consequences of 8-oxoA and to explore its potential as a biomarker and therapeutic target in diseases associated with oxidative stress. Continued research in this area is essential for advancing our understanding of genome integrity and for the development of novel strategies for disease prevention and treatment.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Identification and characterization of a human DNA glycosylase for repair of modified bases in oxidatively damaged DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Repair of 8-hydroxyguanine in DNA by mammalian N-methylpurine-DNA glycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzymatic Activity Assays for Base Excision Repair Enzymes in Cell Extracts from Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 7. In Vitro Base Excision Repair Using Mammalian Cell Extracts | Springer Nature Experiments [experiments.springernature.com]

- 8. ATM Loss Confers Greater Sensitivity to ATR Inhibition than PARP Inhibition in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 8-Oxoadenine: A «New» Player of the Oxidative Stress in Mammals? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro base excision repair assay using mammalian cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measurement of 8-OHdG in DNA by HPLC/ECD: the importance of DNA purity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. data.biotage.co.jp [data.biotage.co.jp]

- 13. Structure and in vitro replication of DNA templates containing 7,8-dihydro-8-oxoadenine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Chemical Properties of 8-Hydroxyadenine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyadenine (8-oxoA), also known as 7,8-dihydro-8-oxoadenine, is a significant product of oxidative damage to adenine in DNA and the cellular nucleotide pool. Arising from the attack of reactive oxygen species (ROS), this lesion is implicated in mutagenesis, carcinogenesis, and various disease pathologies. Its ability to mispair during DNA replication and its recognition by cellular repair machinery underscore its biological importance. Furthermore, emerging research has identified 8-oxoadenine and its derivatives as potent agonists of Toll-like receptor 7 (TLR7), highlighting their potential in immunomodulatory therapies. This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, detailed experimental protocols for its study, and visualizations of its key chemical and biological pathways.

I. Fundamental Chemical Properties

This compound is a purine derivative with an oxo group at the 8th position. This modification significantly alters its chemical and biological characteristics compared to adenine.

A. Structure and Tautomerism

This compound exists in a tautomeric equilibrium between the 8-oxo and 8-hydroxy forms. In aqueous solutions, the 8-oxo tautomer (7,8-dihydro-8-oxoadenine) is the predominant species.[1] This tautomeric preference is crucial for its base-pairing properties and recognition by enzymes.

B. Physicochemical Properties

The introduction of the hydroxyl group alters the physicochemical properties of adenine. While comprehensive quantitative data for some properties are sparse in the literature, the following tables summarize the available information.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅N₅O | [1] |

| Molecular Weight | 151.13 g/mol | [1] |

| Appearance | Solid | [1] |

| pKa | 5.8 | |

| Solubility (Water) | Less soluble than adenine | |

| Redox Potential | Lower than adenine | [1] |

II. Synthesis of this compound

The synthesis of this compound can be achieved through several routes. One common laboratory-scale method involves the condensation of 4,5,6-triaminopyrimidine with formic acid. Another approach involves the bromination of adenine followed by hydrolysis.

A. Synthesis from 4,5,6-Triaminopyrimidine

This method involves the cyclization of a pyrimidine precursor.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve 4,5,6-triaminopyrimidine sulfate in an excess of formic acid.

-

Reaction: Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture.

III. Analytical Methodologies

Accurate detection and quantification of this compound are crucial for studying its biological roles. High-performance liquid chromatography (HPLC) coupled with various detectors is the most common analytical technique.

A. High-Performance Liquid Chromatography (HPLC)

HPLC with electrochemical detection (ECD) or mass spectrometry (MS) offers high sensitivity and selectivity for this compound analysis.

Experimental Protocol: HPLC-ECD Analysis of this compound

-

Sample Preparation:

-

For DNA samples, perform enzymatic or acidic hydrolysis to release the nucleobases.

-

For biological fluids (e.g., urine), a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: An isocratic or gradient elution with a buffer (e.g., sodium phosphate or ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile) is typical. The pH of the mobile phase should be optimized for separation, often in the acidic to neutral range.

-

Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.

-

Temperature: Column temperature is typically maintained at ambient or slightly elevated temperatures (e.g., 30-40 °C) for better reproducibility.

-

-

Detection:

-

Electrochemical Detector: Set the potential of the working electrode to an appropriate value for the oxidation of this compound (e.g., +0.6 to +0.8 V vs. Ag/AgCl).

-

-

Quantification:

-

Generate a standard curve using known concentrations of this compound.

-

Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

-

B. Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), provides high specificity and sensitivity for the identification and quantification of this compound. Electrospray ionization (ESI) is a commonly used ionization technique.

Experimental Protocol: LC-ESI-MS/MS Analysis of this compound

-

Sample Preparation: Follow the same sample preparation steps as for HPLC-ECD.

-

LC Conditions: Use similar LC conditions as described for HPLC-ECD, ensuring compatibility with the MS interface. Volatile buffers like ammonium acetate or ammonium formate are preferred.

-

MS/MS Parameters:

-

Ionization Mode: Positive ion mode is typically used.

-

Precursor Ion: The protonated molecule [M+H]⁺ of this compound (m/z 152.1) is selected as the precursor ion.

-

Product Ions: Characteristic product ions are generated by collision-induced dissociation (CID). Common fragments include the loss of HNCO (m/z 109.1) and other fragments resulting from the purine ring cleavage.

-

Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions are monitored.

-

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound and for studying its tautomeric forms.

Experimental Protocol: NMR Analysis of this compound

-

Sample Preparation: Dissolve a sufficient amount of purified this compound in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC may be necessary.

-

-

Spectral Interpretation:

-

¹H NMR (DMSO-d₆): Expect signals for the C2-H proton and exchangeable N-H protons.

-

¹³C NMR (DMSO-d₆): Expect distinct signals for the five carbon atoms of the purine ring. The chemical shift of the C8 carbon will be significantly different from that in adenine due to the presence of the oxo group.

-

IV. Biological Significance and Signaling Pathways

A. Oxidative DNA Damage and Repair

This compound is a major lesion formed from the oxidative attack on adenine in DNA.[1] Its presence in the genome can lead to A→G transitions and A→C transversions during DNA replication, highlighting its mutagenic potential.[2]

Cells have evolved repair mechanisms to counteract the deleterious effects of this compound. The primary pathway for its removal is Base Excision Repair (BER).

B. Innate Immunity Signaling

Recent studies have shown that 8-oxoadenine derivatives can act as agonists for Toll-like receptor 7 (TLR7).[2][3][4] TLR7 is an endosomal receptor that recognizes single-stranded RNA, and its activation triggers a signaling cascade leading to the production of type I interferons and other pro-inflammatory cytokines. This positions 8-oxoadenine derivatives as potential immunomodulators for applications in vaccines and cancer therapy.

V. Conclusion

This compound is a chemically and biologically significant molecule that plays a dual role as a marker of oxidative stress and a potential therapeutic agent. Its fundamental chemical properties, particularly its tautomerism and redox potential, are key to understanding its biological activities. The experimental protocols provided in this guide offer a starting point for researchers to investigate the synthesis, analysis, and biological functions of this important purine derivative. Further research into its quantitative physicochemical properties and its role in signaling pathways beyond DNA repair will undoubtedly open new avenues for drug development and our understanding of human health and disease.

References

8-Hydroxyadenine: A Core Biomarker of Oxidative Stress

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates, is a critical factor in the pathogenesis of numerous diseases. ROS can inflict damage upon essential biomolecules, including lipids, proteins, and DNA. Oxidative damage to DNA is particularly pernicious, as it can lead to mutations, genomic instability, and ultimately, cellular dysfunction, contributing to aging, neurodegenerative disorders, and carcinogenesis.[1][2][3][4][5][6]

Among the dozens of identified oxidative DNA lesions, 7,8-dihydro-8-oxoguanine (8-oxoG) is the most extensively studied biomarker.[1][7] However, another critical, albeit less-studied, lesion is 7,8-dihydro-8-oxoadenine, commonly known as 8-hydroxyadenine (8-OH-Ade).[1] Formed by the oxidation of adenine, 8-OH-Ade is a potent mutagenic lesion whose presence in DNA serves as a direct indicator of oxidative damage.[1][8][9] This technical guide provides an in-depth exploration of 8-OH-Ade, covering its formation, biological consequences, repair mechanisms, and the analytical methodologies for its quantification as a biomarker of oxidative stress.

Formation and Chemical Properties

This compound is a primary product of oxidative DNA damage, formed predominantly through the attack of hydroxyl radicals (•OH) on the C8 position of the adenine base.[1][10][11] This reaction is a hallmark of damage induced by ionizing radiation or Fenton-type reactions, which generate highly reactive hydroxyl radicals.[1] Unlike 8-oxoG, the formation of 8-OH-Ade is not significantly influenced by singlet oxygen.[1] The relatively low redox potential of adenine makes it susceptible to such oxidative attacks, second only to guanine.[1]

Biological Consequences of 8-OH-Ade Formation

The persistence of 8-OH-Ade in the genome has significant biological ramifications, primarily stemming from its mutagenic nature.

2.1. Miscoding and Mutagenicity Unlike bulky DNA adducts that can block DNA replication, 8-OH-Ade is a miscoding lesion.[1] While it can still form a stable base pair with thymine, its altered chemical structure allows it to ambiguously pair with other bases during DNA replication.[1] Studies have shown that DNA polymerases can misinsert guanine (dGMP) and adenine (dAMP) opposite an 8-OH-Ade template.[8][9] This misincorporation leads to point mutations, specifically A→G transitions and A→C transversions, upon subsequent rounds of replication.[1][9]

2.2. Genotoxicity and Carcinogenesis The mutagenic potential of 8-OH-Ade directly contributes to genomic instability, a hallmark of cancer.[1] Elevated levels of 8-OH-Ade have been detected in various mammalian tumor tissues, sometimes at levels comparable to the more prevalent 8-oxoG.[1] Furthermore, because 8-OH-Ade has a lower redox potential than adenine itself, it is susceptible to further oxidation, potentially leading to the formation of even more complex and disruptive DNA lesions.[1]

2.3. Comparison with 8-oxoG While 8-oxoG is generally considered the most abundant oxidative DNA lesion, the levels of 8-OH-Ade are not insignificant.[1][7] Cellular levels of 8-OH-Ade are estimated to be between one-tenth to one-half of 8-oxoG levels under normal physiological conditions.[1] However, in certain tumor tissues, the ratio of 8-OH-Ade to 8-oxoG can approach 1:1, highlighting its importance in cancer biology.[1]

Cellular Repair Mechanisms

To counteract the deleterious effects of 8-OH-Ade, cells have evolved sophisticated DNA repair mechanisms. The primary pathway responsible for the removal of this lesion is the Base Excision Repair (BER) pathway.

The BER pathway is initiated by a DNA glycosylase that recognizes and excises the damaged base by cleaving the N-glycosidic bond. This action creates an apurinic/apyrimidinic (AP) site. While the specific mammalian DNA glycosylases that efficiently remove 8-OH-Ade are not as well-characterized as OGG1 for 8-oxoG, evidence points to the involvement of enzymes like NEIL1, NEIL2, and NEIL3.[1]

Crucially, the Cockayne Syndrome B (CSB) protein has been shown to be involved in the cellular repair of 8-OH-Ade.[1][12][13][14] Cells deficient in CSB protein accumulate higher levels of 8-OH-Ade after exposure to oxidative stress, indicating a defect in their repair capacity.[12][13] This deficiency may contribute to the severe neurodegeneration and premature aging characteristic of Cockayne syndrome.[13][14]

Quantitative Data on this compound Levels

The quantification of 8-OH-Ade in various biological samples provides a direct measure of oxidative DNA damage. Levels can vary significantly depending on the tissue type, exposure to oxidative agents, and the presence of disease.

| Sample Type | Condition | 8-OH-Ade Level (lesions per 10^6 bases) | Analytical Method | Reference |

| Cultured Human Cells (Fibroblasts) | Control (Background) | ~0.5 - 1.0 | LC-MS | [10][13] |

| Cultured Human Cells (Fibroblasts) | After 2 Gy γ-radiation | Increased accumulation in CS-B deficient cells | LC-MS | [12][13] |

| Calf Thymus DNA | Control (Background) | ~1.0 | LC/IDMS-SIM & GC/IDMS-SIM | [10] |

| Human Tumor Tissues (various) | Cancer | Levels can be 2-3 times lower than 8-oxoG, but can reach a 1:1 ratio with 8-oxoG in some tumors. | Not Specified | [1] |

| Rat Liver and Lung | Aging/Carcinogenesis | Elevated levels observed | Not Specified | [1] |

Note: Absolute values can vary between studies due to methodological differences. The table illustrates general trends and approximate magnitudes.

Analytical Methodologies for Quantification

Accurate and sensitive measurement of 8-OH-Ade is crucial for its validation and use as a biomarker. The primary analytical challenges are its low physiological concentration and the risk of artifactual oxidation during sample processing. Several robust methods have been developed to address these challenges.

Experimental Protocol: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

LC-MS/MS is considered the gold standard for the quantification of 8-OH-Ade due to its exceptional sensitivity and specificity, which allows for isotope-dilution techniques.

-

Principle: DNA is enzymatically hydrolyzed into individual nucleosides. These are separated by high-performance liquid chromatography (HPLC) and then ionized and detected by a tandem mass spectrometer. Quantification is achieved by comparing the signal of the target analyte (8-hydroxy-2'-deoxyadenosine, 8-OH-dAdo) to that of a known amount of a stable isotope-labeled internal standard.[10][11][15]

-

Reagents and Materials:

-

DNA extraction kit (e.g., phenol-chloroform or column-based)

-

Nuclease P1, Alkaline Phosphatase, Phosphodiesterase I & II

-

LC-MS grade water, acetonitrile, and formic acid/ammonium acetate

-

Stable isotope-labeled internal standard (e.g., ¹⁵N₅-8-OH-dAdo)

-

8-OH-dAdo analytical standard

-

-

Sample Preparation (DNA Hydrolysis):

-

Isolate high-quality DNA from the biological sample, taking precautions to minimize oxidative artifacts (e.g., using antioxidants like desferrioxamine).

-

Quantify the extracted DNA (e.g., by UV absorbance).

-

To 10-50 µg of DNA, add the stable isotope-labeled internal standard.

-

Perform enzymatic hydrolysis. A common approach is a two-step digestion: first with nuclease P1, followed by alkaline phosphatase to convert nucleoside monophosphates to nucleosides.[15][16]

-

Centrifuge the hydrolysate to pellet any undigested material or protein.

-

Transfer the supernatant for LC-MS/MS analysis.

-

-

Instrumental Analysis:

-

HPLC System: Use a reverse-phase C18 column.

-

Mobile Phase: A typical gradient elution uses water and acetonitrile, both containing a small percentage of a modifier like formic acid or ammonium acetate to improve ionization.

-

Mass Spectrometer: Operate in positive ion mode using an electrospray ionization (ESI) source.

-

Detection: Use Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity. Monitor the specific precursor-to-product ion transitions for both native 8-OH-dAdo and its labeled internal standard.[11]

-

-

Data Analysis:

-

Generate a standard curve by analyzing known concentrations of the 8-OH-dAdo standard mixed with a fixed amount of the internal standard.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for both the standards and the samples.

-

Determine the amount of 8-OH-dAdo in the sample by interpolating its peak area ratio onto the standard curve.

-

Normalize the result to the amount of DNA analyzed, typically expressing the final value as lesions per 10⁶ or 10⁷ DNA bases.

-

Experimental Protocol: HPLC-ECD (High-Performance Liquid Chromatography with Electrochemical Detection)

This technique is highly sensitive for detecting electrochemically active compounds like 8-OH-Ade and its parent nucleoside.[17][18][19]

-

Principle: Following separation by HPLC, the analyte flows through an electrochemical detector cell. A specific potential is applied to a working electrode, causing the analyte to oxidize. This oxidation generates an electrical current that is proportional to the analyte's concentration.[20][21]

-

Reagents and Materials:

-

Same as for LC-MS/MS for DNA extraction and hydrolysis.

-

HPLC-grade mobile phase components (e.g., sodium acetate or phosphate buffer, methanol/acetonitrile).

-

-

Sample Preparation:

-

DNA extraction and enzymatic hydrolysis are performed as described for LC-MS/MS. It is critical to ensure the final sample is in a buffer compatible with the electrochemical detector.

-

-

Instrumental Analysis:

-

HPLC System: A reverse-phase C18 column is typically used.

-

Mobile Phase: An isocratic or gradient mobile phase containing a conductive electrolyte (e.g., phosphate or acetate buffer) is required. The pH and organic modifier content must be optimized for separation and detection.[22]

-

Electrochemical Detector: The system consists of a flow cell with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and an auxiliary electrode.

-

Detection: Set the working electrode to an optimal oxidation potential for 8-OH-dAdo, determined empirically by generating a hydrodynamic voltammogram.

-

-

Data Analysis:

-

Identify the 8-OH-dAdo peak based on its retention time compared to a pure standard.

-

Quantify the analyte by comparing its peak area or height to a standard curve generated from known concentrations of the 8-OH-dAdo standard.

-

Normalize the result to the amount of DNA analyzed.

-

Experimental Protocol: Competitive ELISA (Enzyme-Linked Immunosorbent Assay)

ELISA provides a high-throughput method for quantification, though it may have lower specificity than mass spectrometry-based methods.[23][24]

-

Principle: This is a competitive immunoassay. A microplate is pre-coated with 8-OH-Ade (or its conjugate). The sample (containing unknown 8-OH-Ade) and a specific primary monoclonal antibody against 8-OH-Ade are added to the wells. The 8-OH-Ade in the sample competes with the 8-OH-Ade coated on the plate for binding to the limited amount of antibody. After washing, a secondary antibody conjugated to an enzyme (like HRP) is added, which binds to the primary antibody captured on the plate. Finally, a substrate is added, producing a colorimetric signal. The signal intensity is inversely proportional to the concentration of 8-OH-Ade in the sample.[23][25][26]

-

Reagents and Materials:

-

Commercially available 8-OH-Ade/8-OH-dG ELISA kit, which typically includes:

-

Pre-coated microplate

-

Analytical standard

-

Primary antibody

-

Enzyme-conjugated secondary antibody

-

Wash buffer, diluents, substrate (e.g., TMB), and stop solution

-

-

Microplate reader

-

-

Sample Preparation:

-

Prepare samples (e.g., DNA hydrolysates, urine) according to the kit manufacturer's instructions.[16] Urine samples may require centrifugation or filtration.[16] DNA samples require extraction and enzymatic digestion as previously described.[16][26]

-

Perform any required dilutions of the sample in the provided assay diluent.

-

-

Assay Procedure (Example):

-

Add standards and prepared samples to the appropriate wells of the pre-coated microplate.

-

Add the primary antibody to each well (except blanks) and incubate (e.g., 1 hour at 37°C).[23]

-

Wash the plate multiple times with the wash buffer to remove unbound antibody and sample components.[23]

-

Add the enzyme-conjugated secondary antibody to each well and incubate.

-

Wash the plate again to remove the unbound secondary antibody.

-

Add the TMB substrate and incubate in the dark for a specified time (e.g., 15-20 minutes) for color development.[23][25][27]

-

Add the stop solution to terminate the reaction.

-

-

Data Analysis:

-

Measure the absorbance of each well at 450 nm using a microplate reader.[23][25]

-

Generate a standard curve by plotting the absorbance versus the logarithm of the standard concentrations.

-

Determine the concentration of 8-OH-Ade in the samples by interpolating their absorbance values onto the standard curve.

-

Challenges and Future Perspectives

The primary challenge in the analysis of 8-OH-Ade remains the prevention of artifactual oxidation of adenine in DNA during sample isolation, hydrolysis, and derivatization.[4] Standardization of protocols and the use of reference materials are essential for ensuring inter-laboratory comparability and the reliability of results.

Despite these challenges, 8-OH-Ade is a valuable biomarker. Future research will likely focus on:

-

Clinical Validation: Expanding large-scale clinical studies to validate 8-OH-Ade as a diagnostic or prognostic biomarker for specific diseases.

-

Drug Development: Utilizing 8-OH-Ade measurements to assess the in vivo efficacy of antioxidant therapies or to evaluate the genotoxicity of new drug candidates.

-

Multi-Analyte Panels: Combining the measurement of 8-OH-Ade with other oxidative stress biomarkers (e.g., 8-oxoG, lipid peroxidation products) to obtain a more comprehensive profile of systemic oxidative stress.

Conclusion

This compound is a significant and direct product of oxidative DNA damage. Its mutagenic properties implicate it as a key player in the etiology of diseases driven by genomic instability, such as cancer. While less studied than its guanine counterpart, its presence provides a crucial piece of the puzzle in understanding the overall burden of oxidative stress. With robust and sensitive analytical methods like LC-MS/MS now well-established, the accurate quantification of 8-OH-Ade is achievable. For researchers, scientists, and drug development professionals, measuring 8-OH-Ade offers a powerful tool to investigate the mechanisms of oxidative damage and to develop novel therapeutic and preventative strategies against a wide range of oxidative stress-related pathologies.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. 8-hydroxy-2' -deoxyguanosine (8-OHdG): A critical biomarker of oxidative stress and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound (7,8-dihydro-8-oxoadenine) induces misincorporation in in vitro DNA synthesis and mutations in NIH 3T3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound (7,8-dihydro-8-oxoadenine) induces misincorporation in in vitro DNA synthesis and mutations in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of 8-hydroxy-2'-deoxyadenosine in DNA by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The cockayne syndrome group B gene product is involved in cellular repair of this compound in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Primary fibroblasts of Cockayne syndrome patients are defective in cellular repair of 8-hydroxyguanine and this compound resulting from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Primary Fibroblasts of Cockayne Syndrome Patients Are Defective in Cellular Repair of 8-Hydroxyguanine and this compound Resulting From Oxidative Stress | NIST [nist.gov]

- 15. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. abcam.cn [abcam.cn]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC-ECD Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jasco.hu [jasco.hu]

- 21. Electrochemical Detection (ECD) Fundamentals | Amuza Inc [amuzainc.com]

- 22. cores.emory.edu [cores.emory.edu]

- 23. eaglebio.com [eaglebio.com]

- 24. The Role of Oxidative Stress in Biomedical Research: A Focus on 8-hydroxy-2'-deoxyguanosine ( 8-OHdG ) as a Biomarker | Neuromics Reagents [neuromics.net]

- 25. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 26. rndsystems.com [rndsystems.com]

- 27. elkbiotech.com [elkbiotech.com]

The Mutagenic Potential of 8-Hydroxyadenine in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,8-dihydro-8-oxoadenine (8-hydroxyadenine or 8-oxoA) is a significant DNA lesion induced by oxidative stress, arising from both endogenous metabolic processes and exogenous agents. While less studied than its guanine counterpart, 8-oxoguanine, 8-oxoA possesses notable mutagenic potential in mammalian cells, contributing to genomic instability and potentially to the etiology of various diseases, including cancer. This technical guide provides a comprehensive overview of the current understanding of 8-oxoA's mutagenicity, from its formation and the types of mutations it induces to the cellular mechanisms that have evolved to counteract its deleterious effects. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support researchers in this field.

Introduction: The Formation and Significance of this compound

Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism and can also be generated by exposure to ionizing radiation and various chemical agents. These highly reactive molecules can damage cellular macromolecules, including DNA. The purine base, adenine, is susceptible to oxidative attack, leading to the formation of several lesions, with this compound (8-oxoA) being a prominent product.

The presence of 8-oxoA in the DNA template can lead to mispairing during DNA replication, resulting in specific point mutations. In mammalian cells, 8-oxoA has been shown to be mutagenic, primarily inducing A to C transversions and A to G transitions.[1][2] While its mutagenic frequency is generally considered to be lower than that of 8-oxoguanine, the sheer abundance of adenine in the genome makes 8-oxoA a significant threat to genomic integrity.[3][4]

Mutagenic Properties of this compound

The mutagenicity of 8-oxoA stems from its ability to adopt a syn conformation, which allows it to form a Hoogsteen base pair with guanine. This mispairing is a key factor in the A→C transversion mutations frequently observed.[5]

Mutational Signature

Studies utilizing shuttle vectors and site-specific mutagenesis have elucidated the mutational signature of 8-oxoA in mammalian cells. The primary mutations induced are:

-

A → C Transversions: This is the most frequently reported mutation, arising from the misincorporation of dGTP opposite the 8-oxoA lesion.[4][5]

-

A → G Transitions: Misincorporation of dGTP can also lead to A to G transitions, although this is often reported at a lower frequency.[1][2]

The sequence context surrounding the 8-oxoA lesion can influence both the frequency and the type of mutation, a phenomenon observed with other DNA lesions as well.[6]

Quantitative Data on this compound Mutagenesis

The following table summarizes quantitative data from key studies on the mutagenic frequency and spectrum of 8-oxoA in mammalian cells.

| Cell Line | Experimental System | Mutation Frequency (%) | Predominant Mutation(s) | Reference(s) |

| NIH 3T3 | c-Ha-ras shuttle vector | Induces focus formation | A→G, A→C | [1][2] |

| Mammalian Cells (general) | Not specified | Comparable to 8-oxoG in some contexts | A→C | [4] |

Role of DNA Polymerases in this compound Bypass

The fidelity of DNA replication is challenged by the presence of DNA lesions like 8-oxoA. Mammalian cells possess a suite of DNA polymerases with varying abilities to bypass such lesions.

-

Replicative Polymerases (Pols α, δ, ε): These high-fidelity polymerases can be stalled by 8-oxoA. When bypass does occur, they are prone to misincorporating dGTP opposite the lesion.[7]

-

Translesion Synthesis (TLS) Polymerases (e.g., Pol η, Pol β): These specialized polymerases are adept at replicating across damaged DNA templates. Human DNA polymerase η (polη) has been shown to proficiently incorporate dGTP opposite 8-oxoA.[5] DNA polymerase β (Pol β) is also involved in the bypass and misincorporation of nucleotides opposite 8-oxoA.[5]

The choice of polymerase for bypassing 8-oxoA can be influenced by the cellular context, the specific phase of the cell cycle, and the surrounding DNA sequence.

Cellular Repair of this compound

To counteract the mutagenic threat of 8-oxoA, mammalian cells primarily employ the Base Excision Repair (BER) pathway.

Base Excision Repair (BER)

BER is a multi-step process that recognizes and removes damaged bases from the DNA. The key steps involved in the repair of 8-oxoA are:

-

Recognition and Excision: A DNA glycosylase recognizes the 8-oxoA lesion and cleaves the N-glycosidic bond, releasing the damaged base and creating an apurinic/apyrimidinic (AP) site.

-

AP Site Incision: An AP endonuclease, primarily APE1, cleaves the phosphodiester backbone 5' to the AP site.

-

DNA Synthesis and Ligation: A DNA polymerase (often Pol β) inserts the correct nucleotide (adenine), and a DNA ligase seals the nick in the DNA backbone.[8][9]

Several DNA glycosylases have been implicated in the recognition of 8-oxoA:

-

8-Oxoguanine DNA Glycosylase 1 (OGG1): While its primary substrate is 8-oxoguanine, OGG1 has been shown to exhibit activity towards 8-oxoA, particularly when paired with cytosine.[8]

-

Nei-like DNA Glycosylase 1 (NEIL1): NEIL1 is another DNA glycosylase that recognizes a broad spectrum of oxidized bases. It has been suggested to act as a backup for OGG1 in the repair of oxidative purine damage and may play a role in the removal of 8-oxoA.[10][11][12][13]

-

NTHL1 (Endonuclease III-like protein 1): While primarily involved in the repair of oxidized pyrimidines, the broad substrate specificity of some DNA glycosylases suggests a potential, albeit likely minor, role for NTHL1 in recognizing purine lesions.[14][15]

The following diagram illustrates the Base Excision Repair pathway for this compound.

DNA Damage Response Signaling

The presence of significant DNA damage, including high levels of oxidative lesions like 8-oxoA, can trigger a broader cellular response known as the DNA Damage Response (DDR). The primary kinases that orchestrate the DDR are Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).

-

ATM and ATR Activation: While ATM is primarily activated by double-strand breaks and ATR by single-strand breaks and replication stress, extensive base damage can lead to replication fork stalling, which is a potent activator of the ATR-Chk1 signaling cascade.[16][17][18][19][20] If BER intermediates, such as single-strand breaks, accumulate, this can also contribute to ATR activation.

The activation of these pathways leads to cell cycle arrest, providing time for DNA repair, and in cases of overwhelming damage, can induce apoptosis or cellular senescence.

The following diagram illustrates a simplified overview of the DNA Damage Response to replication stress potentially induced by 8-oxoA.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the mutagenic potential of 8-oxoA.

Shuttle Vector-Based Mutagenesis Assay in Mammalian Cells

This assay allows for the analysis of mutations induced by a specific DNA lesion after replication in mammalian cells. The supF gene is a common reporter in these shuttle vectors.[1][21][22][23]

Protocol Outline:

-

Vector Construction: A shuttle vector plasmid containing a reporter gene (e.g., supF tRNA gene) and origins of replication for both mammalian cells (e.g., SV40 origin) and E. coli is used. A single 8-oxoA lesion is introduced at a specific site within the reporter gene.

-

Transfection: The 8-oxoA-containing vector is transfected into a mammalian cell line (e.g., NIH 3T3) using standard methods (e.g., lipofection, electroporation).

-

Replication in Mammalian Cells: The vector is allowed to replicate within the mammalian cells for a defined period (e.g., 48-72 hours).

-

Vector Rescue: Low molecular weight DNA, including the replicated shuttle vectors, is isolated from the mammalian cells.

-

Transformation of E. coli: The rescued plasmids are used to transform an indicator strain of E. coli that has a selectable marker linked to the function of the reporter gene. For supF, this is often a strain with a nonsense mutation in the lacZ gene.

-

Selection and Analysis:

-

Transformed E. coli are plated on media to select for transformants and to screen for mutations in the reporter gene (e.g., blue/white screening for lacZ complementation by supF).

-

The mutation frequency is calculated as the ratio of mutant colonies to the total number of colonies.

-

Plasmids from mutant colonies are isolated, and the reporter gene is sequenced to determine the specific type of mutation.

-

The following diagram illustrates the workflow of a shuttle vector mutagenesis assay.

In Vitro DNA Polymerase Bypass Assay

This assay is used to determine the efficiency and fidelity of a specific DNA polymerase when encountering an 8-oxoA lesion in a template strand.[24]

Protocol Outline:

-

Substrate Preparation: A short, single-stranded DNA oligonucleotide containing a single 8-oxoA at a defined position is synthesized. A shorter, radiolabeled (e.g., 32P) primer is annealed to the template upstream of the lesion.

-

Reaction Setup: The primer-template substrate is incubated with a purified DNA polymerase, dNTPs (either all four or a subset to test for specific misincorporations), and the appropriate reaction buffer.

-

Time-Course or Endpoint Analysis: The reaction is allowed to proceed for a defined time or for various time points. The reaction is stopped by the addition of a quenching buffer (e.g., containing EDTA and formamide).

-

Gel Electrophoresis: The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualization and Quantification: The gel is exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA fragments. The intensity of the bands corresponding to the unextended primer, the paused product at the lesion site, and the full-length bypass product are quantified.

-

Data Analysis: The efficiency of bypass is calculated as the ratio of the intensity of the bypass product to the total intensity of all products. The fidelity is determined by running parallel reactions with only one or a subset of dNTPs to identify which nucleotide is incorporated opposite 8-oxoA.

Conclusion and Future Directions

This compound is a significant mutagenic DNA lesion in mammalian cells that primarily induces A→C and A→G mutations. The cellular response to 8-oxoA involves a complex interplay of DNA polymerases for its bypass and the Base Excision Repair pathway for its removal. While significant progress has been made in understanding the mutagenic potential of 8-oxoA, several areas warrant further investigation:

-

Quantitative Mutagenesis: More comprehensive quantitative data on the mutation frequency and spectrum of 8-oxoA in different cell types and under various conditions of oxidative stress are needed.

-

Repair Pathway Crosstalk: The interplay between BER and other DNA repair pathways in the processing of 8-oxoA, particularly in the context of complex DNA damage, remains to be fully elucidated.

-

Signaling Consequences: The direct signaling consequences of 8-oxoA accumulation and its repair, including the potential activation of specific DDR pathways, require more detailed investigation.

-

Therapeutic Implications: A deeper understanding of the mechanisms of 8-oxoA-induced mutagenesis and its repair could inform the development of novel therapeutic strategies for diseases associated with oxidative stress and genomic instability.

This guide provides a solid foundation for researchers and professionals working to unravel the complexities of oxidative DNA damage and its impact on human health. The continued exploration of the biology of this compound will undoubtedly yield valuable insights into the fundamental processes of mutagenesis, DNA repair, and carcinogenesis.

References

- 1. Development of a versatile high-throughput mutagenesis assay with multiplexed short-read NGS using DNA-barcoded supF shuttle vector library amplified in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Mutagenesis mechanism of the major oxidative adenine lesion 7,8-dihydro-8-oxoadenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 8-Oxoadenine: A «New» Player of the Oxidative Stress in Mammals? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Base Excision Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stimulation of DNA glycosylase activity of OGG1 by NEIL1: functional collaboration between two human DNA glycosylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of DNA Glycosylases OGG1 and Neil1 on Oxidized G-Rich Motif in the KRAS Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NEIL1 and NEIL2 Are Recruited as Potential Backup for OGG1 upon OGG1 Depletion or Inhibition by TH5487 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NEIL1 and NEIL2 Are Recruited as Potential Backup for OGG1 upon OGG1 Depletion or Inhibition by TH5487 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Escherichia coli Nth and human hNTH1 DNA glycosylases are involved in removal of 8-oxoguanine from 8-oxoguanine/guanine mispairs in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. research.sahmri.org.au [research.sahmri.org.au]

- 16. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Activation of ATR in response to replication stress | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. HDACs link the DNA damage response, processing of double-strand breaks and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Development of a versatile high-throughput mutagenesis assay with multiplexed short-read NGS using DNA-barcoded supF shuttle vector library amplified in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Development of a versatile high-throughput mutagenesis assay with multiplexed short-read NGS using DNA-barcoded supF shuttle vector library amplified in E. coli | eLife [elifesciences.org]

- 23. academic.oup.com [academic.oup.com]

- 24. A simple bypass assay for DNA polymerases shows that cancer‐associated hypermutating variants exhibit differences in vitro - PMC [pmc.ncbi.nlm.nih.gov]

8-Hydroxyadenine formation from reactive oxygen species

An In-depth Technical Guide on the Formation of 8-Hydroxyadenine from Reactive Oxygen Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, an unavoidable consequence of aerobic metabolism and environmental exposures, results in damage to cellular macromolecules, including DNA. Reactive oxygen species (ROS) can induce a variety of lesions in DNA, compromising genomic integrity. Among these, 7,8-dihydro-8-oxoadenine, commonly known as this compound (8-oxo-Ade), is a significant and abundant mutagenic lesion. This technical guide provides a comprehensive overview of the formation of this compound from ROS, its biological consequences, and the methodologies used for its detection and quantification.

Introduction: The Significance of this compound

Reactive oxygen species, including the hydroxyl radical (•OH), superoxide anion (O₂•⁻), and singlet oxygen (¹O₂), are generated through both endogenous metabolic processes and exogenous factors like ionizing radiation.[1] These highly reactive molecules can attack DNA bases, leading to a variety of oxidative lesions. While 8-oxoguanine (8-oxo-Gua) is the most extensively studied oxidative DNA lesion, this compound (8-oxo-Ade) is also formed in significant quantities and plays a crucial role in mutagenesis.[1][2] It is produced by the hydroxylation of adenine at the C8-position.[3] The presence of 8-oxo-Ade in DNA is linked to carcinogenesis, as it has been detected in neoplastic tissues and can induce misincorporation of nucleotides during DNA replication, leading to A→G and A→C mutations.[3][4] Understanding the mechanisms of its formation and the cellular responses it triggers is vital for developing strategies to mitigate its deleterious effects.

Chemical Mechanisms of this compound Formation

The formation of 8-oxo-Ade is predominantly driven by the reaction of adenine with the highly reactive hydroxyl radical (•OH).[1][5][6] Other ROS, such as singlet oxygen, do not significantly contribute to the formation of 8-oxo-Ade.[1]

The Role of the Hydroxyl Radical (•OH)

The hydroxyl radical is a potent oxidant that can react with adenine through two primary mechanisms: hydrogen abstraction and addition reactions.[7] The addition of the •OH radical to the C8 position of the adenine base is the key step leading to the formation of 8-oxo-Ade.[5][6][8] This reaction proceeds via an intermediate radical which is subsequently oxidized to form the stable 8-oxo-Ade lesion.[5] While theoretical calculations suggest that hydrogen abstraction from the exocyclic amino group (N6) is energetically favorable, the addition at the C8 position is the pathway that yields 8-oxo-Ade.[7][9][10]

Other Reactive Oxygen Species

-

Singlet Oxygen (¹O₂): Computational and experimental studies indicate that the reactivity of singlet oxygen with adenine is kinetically blocked by a high energy transition state.[11] Its reaction with DNA is largely limited to guanine.[11][12]

-

Superoxide (O₂•⁻): The superoxide radical itself does not appear to directly react with adenine to form 8-oxo-Ade. However, it is a precursor to more potent ROS, such as the hydroxyl radical, through processes like the Fenton reaction, which involves hydrogen peroxide and transition metals.[13][14]

Quantitative Data on this compound Formation

Quantifying the rates and yields of 8-oxo-Ade formation is essential for understanding its biological impact. The data are often presented relative to other DNA lesions or as reaction rate constants.

| Parameter | Value | Condition / Method | Reference |

| •OH Reaction with Adenine | |||

| H-abstraction rate constant | 1.06 x 10⁻¹² cm³ molecules⁻¹ s⁻¹ | Quantum chemical calculation | [7] |

| Addition rate constant | 1.10 x 10⁻¹² cm³ molecules⁻¹ s⁻¹ | Quantum chemical calculation | [7] |

| Overall rate constant | 2.17 x 10⁻¹² cm³ molecules⁻¹ s⁻¹ | Quantum chemical calculation | [7] |

| Cellular Levels | |||

| 8-oxo-Ade vs. 8-oxo-Gua | 1/10 to 1/2 the level of 8-oxo-Gua | Measured in cellular DNA | [1][15] |

| Background Level (Human DNA) | ~0.022 pmol / µg DNA | Immuno-slot-blot (ISB) assay | [16] |

| Background Level (DNA) | ~1 molecule / 10⁶ DNA bases | LC/IDMS-SIM | [5][6] |

Experimental Protocols for Detection and Quantification

Accurate measurement of 8-oxo-Ade in biological samples is critical. Mass spectrometry-based methods are considered the gold standard due to their high sensitivity and specificity.

Key Methodologies

-

Liquid Chromatography/Mass Spectrometry (LC/MS): This technique, often using isotope-dilution mass spectrometry (IDMS) with a stable isotope-labeled internal standard, allows for precise quantification of 8-hydroxy-2'-deoxyadenosine (the nucleoside form) in enzymatically hydrolyzed DNA.[5][6] The sensitivity can reach the femtomol level.[5][6]

-

Gas Chromatography/Mass Spectrometry (GC/MS): This method is used to measure the 8-oxo-Ade base after its removal from DNA by acidic hydrolysis.[5][6] It also provides high sensitivity.[5][6]

-

Immunoassays: Techniques like ELISA and immuno-slot-blotting utilize monoclonal antibodies specific to 8-oxo-Ade to detect and quantify the lesion in DNA samples.[16][17] These methods are useful for high-throughput screening.

Detailed Protocol: LC/IDMS-SIM for 8-oxo-dAdo Quantification

This protocol is adapted from methodologies described for the measurement of 8-hydroxy-2'-deoxyadenosine (8-OH-dAdo).[5][6]

-

DNA Isolation: Extract DNA from the biological sample using a method that minimizes artifactual oxidation.

-

Enzymatic Hydrolysis:

-

Digest 5-20 µg of DNA to its constituent deoxynucleosides.

-

Use a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

-

Add a known amount of a stable isotope-labeled internal standard (e.g., ¹⁵N₅-8-OH-dAdo) prior to digestion for accurate quantification.

-

-

Chromatographic Separation (LC):

-

Inject the DNA hydrolysate into a high-performance liquid chromatography (HPLC) system.

-

Use a suitable column (e.g., C18 reverse-phase) to separate 8-OH-dAdo from unmodified nucleosides and other modified nucleosides.

-

-

Mass Spectrometric Detection (MS):

-

Couple the LC eluent to a mass spectrometer, typically using an atmospheric pressure ionization-electrospray (API-ES) source.

-

Perform detection using selected-ion monitoring (SIM), where the mass spectrometer is set to detect the specific mass-to-charge ratios of 8-OH-dAdo and its labeled internal standard.

-

-

Quantification:

-

Calculate the amount of 8-OH-dAdo in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

-

Biological Consequences and Cellular Response

Mutagenicity of this compound

8-oxo-Ade is a mutagenic lesion.[3][4] Its structure allows it to form a stable base pair with thymine, but it can also mispair with guanine.[1] When paired with guanine, 8-oxo-Ade adopts a syn-conformation, forming a Hoogsteen base pair that can be accommodated by the active site of certain DNA polymerases, like human polymerase η.[18][19] This mispairing during DNA replication preferentially leads to A→C transversions.[3][18]

DNA Repair Pathways

Cells have evolved sophisticated DNA repair mechanisms to counteract the threat of lesions like 8-oxo-Ade. The primary pathway for its removal is the Base Excision Repair (BER) pathway.

-

Recognition and Excision: The repair is initiated by a DNA glycosylase that recognizes the 8-oxo-Ade lesion and cleaves the N-glycosidic bond, removing the damaged base. While the specific glycosylase for 8-oxo-Ade is not as well-defined as OGG1 for 8-oxo-Gua, evidence suggests enzymes like MYH (MutY Homolog), which removes adenine mispaired with 8-oxo-Gua, are involved in the broader response to oxidative purine damage.[20][21][22]

-

AP Site Processing: This excision creates an apurinic/apyrimidinic (AP) site, which is then processed by an AP endonuclease (like APE1).

-

Synthesis and Ligation: A DNA polymerase fills the gap, and a DNA ligase seals the nick in the DNA backbone, completing the repair process.

-

Other Repair Mechanisms: There is evidence that proteins involved in other repair pathways, such as Cockayne Syndrome B (CSB) protein, also play a role in the cellular repair of 8-oxo-Ade.[2][23]

Conclusion

This compound is a biologically significant DNA lesion formed primarily through the action of hydroxyl radicals on the adenine base. Its propensity to cause A→C and A→G mutations underscores its role as a threat to genomic stability and a potential driver of carcinogenesis. Robust analytical methods, particularly LC/MS, have enabled its precise quantification, facilitating studies on its formation and repair. The cellular defense against 8-oxo-Ade relies heavily on the Base Excision Repair pathway. A thorough understanding of these molecular processes is fundamental for researchers and drug development professionals aiming to address the pathological consequences of oxidative stress.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound (7,8-dihydro-8-oxoadenine) induces misincorporation in in vitro DNA synthesis and mutations in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of 8-hydroxy-2'-deoxyadenosine in DNA by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Kinetics and Thermodynamics of the Reaction between the (•)OH Radical and Adenine: A Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Hydroxyl radical reactions with adenine: reactant complexes, transition states, and product complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Reactions between singlet oxygen and the constituents of nucleic acids. Importance of reactions in photodynamic processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Formation of reactive oxygen species and of 8-hydroxydeoxyguanosine in DNA in vitro with betel quid ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanisms of Superoxide Signaling in Epigenetic Processes: Relation to Aging and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Photosensitized Singlet Oxygen (1O2) Toolbox for Bio-Organic Applications: Tailoring 1O2 Generation for DNA and Protein Labelling, Targeting and Biosensing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative immunoanalysis of promutagenic 8-hydroxy-2'-deoxyguanosine in oxidized DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery and properties of a monoclonal antibody targeting 8-oxoA, an oxidized adenine lesion in DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mutagenesis mechanism of the major oxidative adenine lesion 7,8-dihydro-8-oxoadenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Adenine excisional repair function of MYH protein on the adenine:8-hydroxyguanine base pair in double-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Regulation of oxidative DNA damage repair: the adenine:8-oxo-guanine problem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. DNAmod: this compound [dnamod.hoffmanlab.org]

An In-depth Technical Guide to Cellular Repair Mechanisms for 8-Hydroxyadenine Lesions

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyadenine (8-OH-A), also known as 7,8-dihydro-8-oxoadenine (8-oxoA), is a significant DNA lesion resulting from the oxidative attack of reactive oxygen species (ROS) on adenine residues. ROS are generated through normal cellular metabolism and exposure to exogenous agents like ionizing radiation. The presence of 8-OH-A in the genome is a constant threat to genetic integrity, as it can lead to mutagenic A:T to C:G transversions by mispairing with guanine during DNA replication. To counteract this threat, cells have evolved a sophisticated network of DNA repair and tolerance mechanisms. This technical guide provides a comprehensive overview of the core cellular pathways that recognize and process 8-OH-A lesions, with a focus on the enzymatic players, their kinetics, and the experimental methodologies used to study these processes.

Core Repair Pathways for this compound

The cellular defense against 8-OH-A is multifaceted, primarily involving Base Excision Repair (BER), Nucleotide Excision Repair (NER), and Translesion Synthesis (TLS).

Base Excision Repair (BER)

BER is the principal pathway for the removal of small, non-helix-distorting base lesions like 8-OH-A. The process is initiated by a DNA glycosylase that recognizes and excises the damaged base.

Key DNA Glycosylases in 8-OH-A Repair:

-

Thymine DNA Glycosylase (TDG): Remarkably, TDG exhibits robust activity against 8-OH-A, particularly when it is paired with guanine (G). It excises 8-OH-A from G•oxoA pairs with significantly higher efficiency than its canonical pyrimidine substrates.[1] The activity of TDG is highly dependent on the base opposite to the lesion.

-

MUTYH (MutY Homolog): While primarily known for its role in removing adenine misincorporated opposite 8-oxoguanine (8-oxoG), MUTYH also plays a role in preventing mutations arising from 8-OH-A.[2] Its function is critical in the context of post-replicative repair.

-

NEIL Glycosylases (NEIL1 and NEIL2): The NEIL family of DNA glycosylases are known to recognize a broad range of oxidized bases.[3][4] While their specific activity on 8-OH-A is less characterized than TDG, they are considered potential backup enzymes in the BER pathway for oxidative lesions.[4]

-

8-Oxoguanine DNA Glycosylase (OGG1): Although OGG1 is the primary glycosylase for the repair of 8-oxoG, its activity on 8-OH-A is significantly lower.[2][5]

The BER pathway for 8-OH-A can be summarized in the following steps:

-

Recognition and Excision: A DNA glycosylase, such as TDG, recognizes the 8-OH-A lesion and cleaves the N-glycosidic bond, releasing the damaged base and creating an apurinic/apyrimidinic (AP) site.

-

AP Site Incision: An AP endonuclease, primarily APE1, cleaves the phosphodiester backbone 5' to the AP site, generating a 3'-hydroxyl and a 5'-deoxyribosephosphate (dRP) terminus.

-

DNA Synthesis and Ligation: DNA polymerase β (Pol β) inserts the correct nucleotide (thymine) opposite the undamaged strand and removes the 5'-dRP moiety. Finally, DNA ligase III seals the nick to complete the repair process.

Transcription-Coupled Nucleotide Excision Repair (TC-NER)

TC-NER is a specialized sub-pathway of NER that specifically removes lesions from the transcribed strand of active genes. When RNA polymerase II (RNAPII) stalls at a DNA lesion, it triggers a cascade of repair events. The Cockayne syndrome group B (CSB) protein is a key player in this process.[6] Studies have shown that CSB is involved in the cellular repair of 8-OH-A, suggesting a role for TC-NER in removing these lesions, particularly from transcriptionally active genomic regions.[6]

The proposed workflow for TC-NER of 8-OH-A is as follows:

-

RNAPII Stalling: RNA polymerase II stalls at the 8-OH-A lesion on the transcribed strand.

-

CSB Recruitment: The CSB protein is recruited to the stalled RNAPII complex.

-

Recruitment of NER Factors: CSB, in conjunction with other factors like CSA, recruits the core NER machinery, including TFIIH, XPA, RPA, and the endonucleases XPG and XPF-ERCC1.

-

Dual Incision and Excision: The DNA around the lesion is unwound by the helicase activity of TFIIH. The XPG and XPF-ERCC1 endonucleases make incisions on either side of the lesion, leading to the excision of a short oligonucleotide containing the 8-OH-A.

-

Repair Synthesis and Ligation: DNA polymerase fills the resulting gap using the undamaged strand as a template, and DNA ligase seals the nick.

Translesion Synthesis (TLS)